molecular formula C4H6ClN3 B1295470 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole CAS No. 56616-97-8

5-Chloro-1,3-dimethyl-1H-1,2,4-triazole

Cat. No. B1295470
CAS RN: 56616-97-8
M. Wt: 131.56 g/mol
InChI Key: VASAIVDULFBVCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives is a well-studied area. For instance, the acylation of 5-amino-1H-1,2,4-triazoles with methyl chloroformate or dimethylcarbamoyl chloride yields 1-acyl-5-amino-1,2,4-triazoles, as described in one study . Another paper discusses the synthesis of 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles by treating trialkylphosphites with 5-aryl-3-chloromethyl-1,2,4-triazoles . These methods could potentially be adapted for the synthesis of 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole by substituting the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been characterized using various spectroscopic techniques. For example, the structure of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole was determined using IR, NMR, HRMS spectra, and X-ray diffraction . Similarly, the crystal structure of another triazole derivative was elucidated, revealing dihedral angles and hydrogen bonding patterns . These studies demonstrate the importance of spectroscopic and crystallographic techniques in understanding the molecular structure of triazole derivatives, which would be applicable to 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be inferred from the reactions they undergo. For instance, the substitution of a chlorine atom in a benzoquinone ring by an amino group in the presence of primary and secondary amines has been observed . This suggests that the chlorine atom in 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole may also be reactive and susceptible to nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. Ab initio calculations have been used to predict the tautomeric forms and NQR parameters of 5-chloro-1,2,4-triazole, providing insights into its electronic structure . The electrochemical properties of certain triazole derivatives have also been explored, which could be relevant to the study of 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole . Additionally, the crystal structure of a triazole derivative revealed intra- and intermolecular interactions that stabilize the crystal lattice , which could be indicative of the solid-state properties of 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole.

Safety And Hazards

5-Chloro-1,3-dimethyl-1H-1,2,4-triazole is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause serious eye irritation . It should be stored away from high temperatures, fire sources, and oxidizers to prevent fire or explosion .

Future Directions

The future directions for research on 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole and other 1,2,4-triazoles involve further exploration of their synthesis methods and potential applications. There is interest in finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

5-chloro-1,3-dimethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-3-6-4(5)8(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASAIVDULFBVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205191
Record name 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl-
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Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3-dimethyl-1H-1,2,4-triazole

CAS RN

56616-97-8
Record name 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole
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Record name 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl-
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Record name 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl-
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Record name 5-chloro-1,3-dimethyl-1H-1,2,4-triazole
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